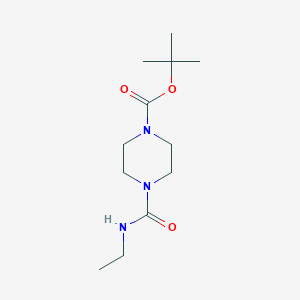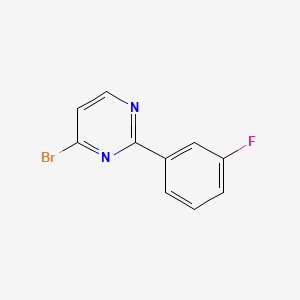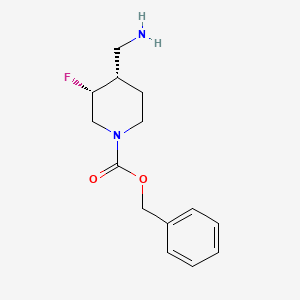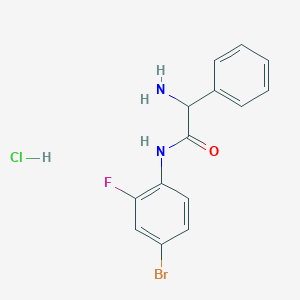
Tert-Butyl-4-(Ethylcarbamoyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H23N3O3 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Tert-Butyl-4-(Ethylcarbamoyl)piperazin-1-carboxylat dient als vielseitiger Baustein bei der Synthese einer breiten Palette neuartiger organischer Verbindungen. Seine Struktur ermöglicht die Bildung von Amiden, Sulfonamiden, Mannich-Basen, Schiff-Basen, Thiazolidinonen, Azetidinonen und Imidazolinonen . Diese Verbindungen haben vielfältige Anwendungen, die von Pharmazeutika bis hin zur Materialwissenschaft reichen.
Studien zur biologischen Aktivität
Aufgrund des Vorhandenseins des Piperazinrings, der konformationelle Flexibilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen bietet, wird diese Verbindung in der Untersuchung verschiedener biologischer Aktivitäten eingesetzt. Es wurde festgestellt, dass es antibakterielle, antifungale, krebshemmende, antiparasitäre, antihistaminische und antidepressive Eigenschaften aufweist .
Anwendungen als Antibakterium und Antimykotikum
Die Verbindung wurde auf ihre antibakterielle und antifungale Wirksamkeit hin untersucht. Es zeigt eine moderate Aktivität gegen mehrere Mikroorganismen, was es zu einem potenziellen Kandidaten für die Weiterentwicklung zu therapeutischen Mitteln macht .
Krebsforschung
Die Derivate von this compound haben in der Krebsforschung vielversprechend gezeigt. Die Fähigkeit der Verbindung, mit Makromolekülen zu interagieren, könnte genutzt werden, um Medikamente zu entwickeln, die auf spezifische Wege zielen, die an der Entstehung von Krebs beteiligt sind .
Antiparasitär und Antihistamin-Potenzial
Die Forschung hat gezeigt, dass diese Verbindung und ihre Derivate erhebliche antiparasitäre und antihistaminische Wirkungen haben könnten. Dies eröffnet Möglichkeiten für die Entwicklung neuer Behandlungen für parasitäre Infektionen und allergische Reaktionen .
Arzneimittelforschung und -entwicklung
Die Modifizierbarkeit und die günstigen physikalisch-chemischen Eigenschaften der Verbindung machen sie zu einer wichtigen synthetischen Strategie in der Arzneimittelforschung. Sie kann verwendet werden, um molekulare Eigenschaften anzupassen, um die Arzneimittelwirksamkeit zu verbessern und Nebenwirkungen zu reduzieren .
Radiopharmazeutische Forschung
In der radiopharmazeutischen Forschung werden funktionalisierte Piperazinderivate, einschließlich derer, die mit this compound verwandt sind, als Ausgangsmaterialien für die Synthese von Spiroverbindungen verwendet. Diese sind entscheidend für die milde Einführung von Fluor-18, einem wichtigen Isotop in der Positronen-Emissions-Tomographie (PET) .
Zwischenprodukt in biologisch aktiven Verbindungen
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen wie Crizotinib, das in der gezielten Krebstherapie eingesetzt wird. Seine Rolle als Zwischenprodukt ermöglicht die Bildung komplexer Moleküle mit spezifischen biologischen Funktionen .
Eigenschaften
IUPAC Name |
tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCLPVWQQMAGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)


![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

